molecular formula C18H26N4O2S B10950854 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10950854
M. Wt: 362.5 g/mol
InChI Key: DUJRIQPZBMEKLT-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with different biological activities.

    4-methylphenylsulfonyl chloride: A precursor used in the synthesis of sulfonyl-containing compounds.

    Piperazine: A basic structure that forms the core of many pharmaceutical agents.

Uniqueness

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H26N4O2S/c1-4-21-14-17(16(3)19-21)13-20-9-11-22(12-10-20)25(23,24)18-7-5-15(2)6-8-18/h5-8,14H,4,9-13H2,1-3H3

InChI Key

DUJRIQPZBMEKLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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